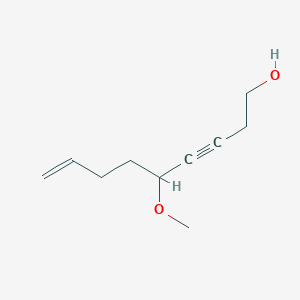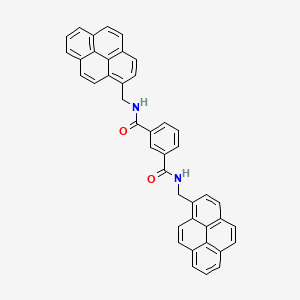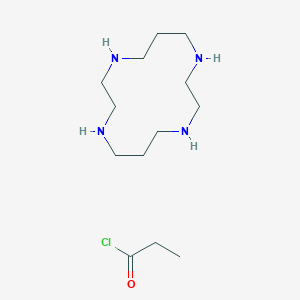![molecular formula C16H25NO2 B14222188 Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- CAS No. 568594-20-7](/img/structure/B14222188.png)
Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- is a complex organic compound that belongs to the class of hexanoic acids This compound is characterized by the presence of a hexanoic acid backbone with a methyl-substituted amino group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve maximum efficiency and cost-effectiveness. Industrial production methods often include continuous flow reactors, which allow for better control over reaction parameters and improved scalability .
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted hexanoic acid derivatives .
Aplicaciones Científicas De Investigación
Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid: A simpler analog with a similar hexanoic acid backbone but lacking the amino group.
Aminocaproic acid: Another amino-substituted hexanoic acid with different substitution patterns.
Caproic acid: A related compound with similar chemical properties but different applications
Uniqueness
Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
568594-20-7 |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
6-[methyl-[(2S)-1-phenylpropan-2-yl]amino]hexanoic acid |
InChI |
InChI=1S/C16H25NO2/c1-14(13-15-9-5-3-6-10-15)17(2)12-8-4-7-11-16(18)19/h3,5-6,9-10,14H,4,7-8,11-13H2,1-2H3,(H,18,19)/t14-/m0/s1 |
Clave InChI |
BMOWEXSFHFBCFP-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=CC=C1)N(C)CCCCCC(=O)O |
SMILES canónico |
CC(CC1=CC=CC=C1)N(C)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)

![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)



![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)


![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
